(2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide
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Description
(2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H15N7S2 and its molecular weight is 261.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
One primary application in scientific research is the synthesis of novel compounds through the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives. For instance, Sayed et al. (2020) demonstrated efficient methods for synthesizing novel arylazothiazoles from hydrazonoyl chlorides and hydrazinecarbothioamide derivatives, proposing a mechanistic pathway involving nucleophilic substitution reactions. This synthesis process highlights the compound's role in creating new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Sayed, Ahmed, & Gomha, 2020).
Biological Activities
Another significant application is the exploration of the biological activities of these synthesized compounds. AlJahdali's (2013) work on Nickel(II) complexes of novel thiosemicarbazone compounds, including derivatives similar to the mentioned chemical structure, characterized their antimicrobial activities. This research underscores the potential use of such compounds in developing new antimicrobial agents (AlJahdali, 2013).
Additionally, Gomha et al. (2015) synthesized novel thiazoles and thiadiazoles incorporating a triazole moiety from hydrazonoyl halides and hydrazinecarbothioamide derivatives, showing promising antitumor activity against human breast and hepatocellular carcinoma cell lines. These findings highlight the compound's relevance in cancer research and the potential for developing new anticancer agents (Gomha, Ahmed, & Abdelhamid, 2015).
Molecular Modeling and Characterization
Research also focuses on molecular modeling and characterization of these compounds to understand their structural properties and potential reactivity. For example, Khan et al. (2021) conducted molecular structure simulation using the DFT approach for derivatives, assessing their antioxidant potential. This approach allows for a deeper understanding of the molecular basis of the compound's biological activities and can guide the design of molecules with enhanced efficacy and specificity (Khan et al., 2021).
Properties
IUPAC Name |
1-amino-3-[(E)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N7S2/c1-4(11-13-6(15)9-3)5(2)12-14-7(16)10-8/h8H2,1-3H3,(H2,9,13,15)(H2,10,14,16)/b11-4-,12-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTLSIBVVAHATQ-NKXDNZRASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C(=NNC(=S)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NC)/C(=N/NC(=S)NN)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.